[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine;hydrochloride
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Overview
Description
[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine;hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trifluoromethyl group and a methyl group attached to the thiazole ring, along with a methanamine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step often requires the use of a catalyst like copper or silver.
Attachment of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction using a suitable amine precursor. This step may require the use of a solvent such as dimethylformamide or acetonitrile and a base like triethylamine.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt. This step is typically carried out in an aqueous solution.
Industrial Production Methods
Industrial production of [4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Dihydrothiazole derivatives
Substitution: Substituted thiazole derivatives
Scientific Research Applications
Chemistry
In chemistry, [4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the effects of trifluoromethylated thiazoles on various biological systems. It serves as a model compound for understanding the interactions between thiazole derivatives and biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in the development of new drugs for the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of [4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine;hydrochloride involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The thiazole ring is known to interact with nucleic acids and proteins, potentially leading to the inhibition of key biological processes.
Comparison with Similar Compounds
Similar Compounds
- [4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol
- [4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid
- [4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethylamine
Uniqueness
Compared to similar compounds, [4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine;hydrochloride is unique due to the presence of the methanamine group, which imparts specific chemical and biological properties. The hydrochloride form enhances its solubility, making it more suitable for various applications in research and industry.
Properties
CAS No. |
1263281-85-1 |
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Molecular Formula |
C6H8ClF3N2S |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
[4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H7F3N2S.ClH/c1-3-4(2-10)12-5(11-3)6(7,8)9;/h2,10H2,1H3;1H |
InChI Key |
FYBDIROZERVNEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C(F)(F)F)CN.Cl |
Origin of Product |
United States |
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